molecular formula C17H18BrF3N4O2 B10897184 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B10897184
M. Wt: 447.2 g/mol
InChI Key: FTHVNWUDKOQIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups, as well as a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor

    Synthesis of the Pyridinyl Moiety: The pyridinyl moiety can be synthesized through a series of reactions starting from a suitable pyridine precursor

    Coupling of the Pyrazole and Pyridinyl Moieties: The final step involves coupling the pyrazole and pyridinyl moieties through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions can target the bromine and oxo groups, potentially leading to debromination and reduction to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Debrominated or hydroxylated derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with specific biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its unique structure could impart specific pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The bromine, cyclopropyl, and trifluoromethyl groups may enhance binding affinity and specificity, while the pyridinyl moiety could facilitate interactions with biological macromolecules. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-[4-BROMO-5-CYCLOPROPYL-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE: Lacks the trifluoromethyl group.

    3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-1(6H)-PYRIDINYL]PROPANAMIDE: Lacks the oxo group in the pyridinyl moiety.

    3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,6-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE: Has a different substitution pattern on the pyridinyl moiety.

Uniqueness

The presence of the trifluoromethyl group in the pyrazole ring and the specific substitution pattern on the pyridinyl moiety make 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE unique. These features may impart distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H18BrF3N4O2

Molecular Weight

447.2 g/mol

IUPAC Name

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C17H18BrF3N4O2/c1-9-7-10(2)25(13(27)8-9)22-12(26)5-6-24-15(11-3-4-11)14(18)16(23-24)17(19,20)21/h7-8,11H,3-6H2,1-2H3,(H,22,26)

InChI Key

FTHVNWUDKOQIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.